5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features two oxazole rings Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxazole rings through cyclization reactions. One common method is the cyclodehydration of appropriate precursors under acidic conditions. For instance, the synthesis might start with the preparation of 5-methyl-1,2-oxazole-3-carboxylic acid, followed by its reaction with suitable reagents to form the second oxazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The oxazole rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups into the oxazole rings .
Scientific Research Applications
5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxazole rings can form hydrogen bonds and other interactions with these targets, influencing their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as 2-(5-methyl-1,2-oxazol-3-yl)acetic acid and (5-methyl-1,2-oxazol-3-yl)methanol .
Uniqueness
What sets 5-(5-Methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid apart is its dual oxazole ring structure, which provides unique chemical and biological properties. This structure allows for diverse chemical reactivity and potential for multiple applications in various fields .
Properties
IUPAC Name |
5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-4-2-5(9-13-4)7-3-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEOHFYGZHMNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.